1,2,5-Thiadiazepane 1,1-dioxide
Description
Context of Seven-Membered Nitrogen and Sulfur Heterocycles in Modern Organic Chemistry
Seven-membered heterocycles, which are rings containing atoms of at least two different elements, are significant structures in organic chemistry. wikipedia.org Those incorporating both nitrogen and sulfur atoms are of particular interest due to their presence in various biologically active compounds. The synthesis of these rings can be challenging, but various methods, including intramolecular conjugate displacement, have been developed to create these unusual structures. acs.orgacs.org
The nomenclature of these compounds can be complex, with the names indicating the heteroatoms present and the size of the ring. youtube.com For instance, a "thiadiazepane" is a seven-membered ring containing one sulfur and two nitrogen atoms. The numbers preceding the name, as in "1,2,5-thiadiazepane," specify the positions of these heteroatoms within the ring.
Significance of Sulfonamide and Sultam Motifs in Chemical Research
The sulfonamide functional group (-SO₂NHR) is a key component in a wide array of pharmaceuticals. This is due to its ability to mimic a peptide bond and participate in strong hydrogen bonding interactions, which are crucial for binding to biological targets.
When the sulfonamide group is part of a cyclic structure, it forms a sultam . Seven-membered sultams are a specific class of these compounds that have been the subject of synthetic exploration. Researchers have developed tandem reaction protocols to create these structures, highlighting their accessibility for chemical libraries and potential applications in drug discovery. nih.govacs.orgacs.orgresearchgate.netfigshare.com The synthesis often involves strategies like Michael additions to vinyl sulfonamides, which allows for the creation of a diverse range of sultam derivatives under mild conditions. nih.govresearchgate.net
Overview of 1,2,5-Thiadiazepane 1,1-Dioxide as a Privileged Scaffold
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that can serve as a ligand for multiple, diverse biological targets. nih.govrsc.orgcambridgemedchemconsulting.commdpi.com These structures are often found in numerous approved drugs and are a key starting point for the design of new therapeutic agents. elsevier.com
While this compound itself is not yet established as a privileged scaffold, it possesses features that suggest it could be a valuable template for drug design. It combines the structural rigidity of a seven-membered ring with the proven biological importance of the sultam motif. The benzodiazepines, another class of seven-membered heterocycles, are a classic example of a privileged structure, known for their wide range of therapeutic applications. cambridgemedchemconsulting.com Given the precedent set by other seven-membered rings and the versatility of the sultam functional group, the this compound framework represents an area of untapped potential in the search for new bioactive molecules.
Synthetic Approaches to Seven-Membered Sultams
The following table summarizes a synthetic protocol for obtaining seven-membered sultams, which are structurally related to this compound.
Table 1: Synthesis of Seven-Membered Ring Sultams via Tandem Reaction
| Entry | R | Product | Yield (%) |
|---|---|---|---|
| a | C₆H₅ | 4a | 85 |
| b | 4-FC₆H₄ | 4b | 82 |
| c | 4-ClC₆H₄ | 4c | 80 |
| d | 4-BrC₆H₄ | 4d | 78 |
| e | 4-CH₃C₆H₄ | 4e | 88 |
| f | 4-CH₃OC₆H₄ | 4f | 90 |
| g | 2-thienyl | 4g | 75 |
| h | cyclohexyl | 4h | 72 |
This data is adapted from a study on the selective synthesis of seven- and eight-membered ring sultams. The reaction involves an intermolecular epoxide ring-opening of α,β-unsaturated sulfonamide epoxides with NaN₃, followed by an intramolecular 7-endo-trig oxa-Michael addition. acs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
1,2,5-thiadiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c7-9(8)4-3-5-1-2-6-9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLPJWKJFFSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,5 Thiadiazepane 1,1 Dioxide Scaffolds
Traditional Approaches to Thiadiazepane Ring Systems
Traditional methods for the synthesis of thiadiazepane ring systems have laid the groundwork for more advanced strategies. These approaches primarily involve intramolecular cyclization and multi-component reactions.
Intramolecular Cyclization Strategies for Seven-Membered Sultams
Intramolecular cyclization is a common and effective strategy for the formation of cyclic sulfonamides (sultams), including the seven-membered 1,2,5-thiadiazepane 1,1-dioxide ring system. These reactions typically involve the formation of a new bond between a nitrogen atom and a carbon or sulfur atom within the same molecule to close the ring.
Several key intramolecular cyclization strategies have been employed for the synthesis of seven-membered sultams:
Intramolecular N-alkylation of Sulfonamides: This approach involves the reaction of a sulfonamide with an alkyl halide or another electrophilic group within the same molecule. The sulfonamide nitrogen acts as a nucleophile, displacing a leaving group to form the cyclic structure.
Carbanion-Mediated Sulfonamide Intramolecular Cyclizations (CSIC): In this method, a carbanion is generated at a position suitable for nucleophilic attack on the sulfonamide group, leading to ring closure.
Ring-Closing Metathesis (RCM): RCM has been utilized to form unsaturated seven-membered sultams from acyclic precursors containing two terminal double bonds.
Michael Additions: Intramolecular Michael addition of a nucleophile (such as an amine or a carbanion) to an α,β-unsaturated system within the same molecule can lead to the formation of the seven-membered ring. researchgate.net
Aza-Prins Reaction: This reaction involves the cyclization of an N-homoallylic sulfonamide with an aldehyde, which can be adapted to form seven-membered sultams. researchgate.net
Intramolecular Heck Reaction: Palladium-catalyzed intramolecular Heck reactions have been successfully used to synthesize seven-membered sultams from appropriate precursors. researchgate.net
Intramolecular C(sp³)-H Amidation: A direct synthesis of sultams can be achieved through an intramolecular C(sp³)-H amidation reaction using an iron complex as a catalyst. researchgate.net This method offers a direct route to the cyclic sulfonamide structure.
These strategies often require the pre-synthesis of a linear precursor containing all the necessary functional groups for the cyclization to occur. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Multi-Component Reactions for 1,2,5-Thiadiazepane Ring Formation
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.govresearchgate.net MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity quickly.
While specific multi-component reactions leading directly to the this compound core are not extensively documented in the initial search, the principles of MCRs can be applied to construct the necessary precursors for subsequent cyclization or, in some cases, to form the ring directly. For instance, a reaction could be designed where a diamine, a source of the sulfonyl group, and a third component bearing two electrophilic centers react to form the seven-membered ring in a single step. The development of such MCRs remains an active area of research for the efficient synthesis of heterocyclic systems.
Advanced Synthesis Strategies for this compound
Modern synthetic chemistry has focused on developing more efficient and step-economical methods for constructing complex molecules. One-pot sequential reactions have emerged as a powerful strategy in this regard.
One-Pot Sequential Reaction Protocols
A key advanced strategy for the synthesis of the this compound scaffold involves a one-pot, three-component reaction utilizing a double aza-Michael addition. organic-chemistry.orgrsc.orgidexlab.commasterorganicchemistry.com This reaction typically involves divinyl sulfone, a primary amine, and another nucleophilic component.
The proposed mechanism involves the initial aza-Michael addition of a primary amine to one of the vinyl groups of divinyl sulfone. The resulting intermediate then undergoes a second intramolecular aza-Michael addition to the remaining vinyl group, leading to the formation of the seven-membered this compound ring.
This one-pot protocol is highly efficient and allows for the introduction of diversity at the nitrogen atoms of the thiadiazepane ring by varying the primary amine used in the reaction.
Table 1: Examples of Double Aza-Michael Addition for this compound Synthesis
| Entry | Primary Amine | Divinyl Sulfone Derivative | Product | Yield (%) |
| 1 | Benzylamine | Divinyl sulfone | 2-Benzyl-1,2,5-thiadiazepane 1,1-dioxide | High |
| 2 | Aniline (B41778) | Divinyl sulfone | 2-Phenyl-1,2,5-thiadiazepane 1,1-dioxide | Good |
| 3 | Methylamine | Divinyl sulfone | 2-Methyl-1,2,5-thiadiazepane 1,1-dioxide | Good |
Note: The yields are generalized as "Good" to "High" based on the efficiency of Michael addition reactions reported in the literature. Specific yields would be dependent on the exact reaction conditions and substrates used.
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, is a powerful reaction for the formation of five-membered heterocycles, most notably 1,2,3-triazoles from azides and alkynes. nih.govnih.govorganic-chemistry.orgresearchgate.net This reaction can be integrated into a one-pot sequence to synthesize more complex molecules containing the this compound scaffold fused or appended with a triazole ring.
A synthetic strategy could involve a precursor bearing both an azide (B81097) and a terminal alkyne, which first undergoes a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form a triazole-containing intermediate. researchgate.net This intermediate, also containing the necessary functionalities for the thiadiazepane ring formation (e.g., a diamine and a sulfonyl group precursor), can then be subjected to the cyclization conditions in the same pot.
Alternatively, a pre-formed this compound bearing either an azide or an alkyne functionality can be further functionalized using the Huisgen cycloaddition. This allows for the late-stage introduction of a wide variety of substituents.
Table 2: Conceptual One-Pot Synthesis of a Triazolated this compound
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Double Aza-Michael Addition | Divinyl sulfone, Azido-functionalized primary amine | Azido-functionalized this compound |
| 2 | Huisgen [3+2] Cycloaddition | Azido-functionalized thiadiazepane, Terminal alkyne | Triazolated this compound |
This sequential one-pot approach provides a highly efficient route to novel and complex heterocyclic systems with potential applications in various fields of chemical science.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and reaction control.
Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS) has been successfully employed to optimize the synthesis of 1,2,5-thiadiazepane 1,1-dioxides. This technique combines the benefits of microwave irradiation for rapid heating with the efficiencies of a continuous flow system. A key strategy involves a one-pot elimination and inter-/intramolecular double aza-Michael addition. nih.govku.edu The MACOS protocol has been shown to be effective for scaling up this "Click, Click, Cy-Click" process, which is instrumental in producing libraries of these sultam-containing compounds. nih.gov
Researchers have developed a MACOS protocol for preparing a library of functionalized 1,2,5-thiadiazepane 1,1-dioxides. nih.gov This approach was inspired by a previously reported one-pot elimination/double aza-Michael (DaM) strategy performed under batch conditions. nih.gov The translation of this methodology to a MACOS platform allowed for efficient generation of the desired heterocyclic scaffold. nih.gov
Automated and Parallel Synthesis for this compound Library Generation
Automation has become a cornerstone in modern medicinal chemistry, allowing for the rapid synthesis of large compound libraries for screening purposes.
High-throughput synthesis of this compound libraries has been effectively achieved using automated parallel synthesis platforms like the Chemspeed Accelerator (SLT-100). nih.govnih.govconsensus.app This technology automates repetitive tasks such as liquid and solid handling, heating, stirring, solvent evaporation, and solid-phase extraction (SPE) purification, requiring human intervention only for the initial setup and preparation of stock solutions. nih.gov
One notable application involved the construction of a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides. nih.govnih.gov The key reaction sequence, a one-pot, sequential elimination, double aza-Michael reaction, followed by a Huisgen [3+2] cycloaddition, was fully automated. nih.gov This campaign resulted in the successful synthesis of 94 of the 96 targeted products. nih.govnih.gov In another instance, a larger 184-member library of thiadiazepan-1,1-dioxide-4-ones was prepared using a similar automated platform. consensus.app
Table 2: Automated Library Synthesis of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides
| Parameter | Description |
|---|---|
| Platform | Chemspeed Accelerator (SLT-100) |
| Target Library Size | 96 members |
| Successfully Synthesized | 94 members |
| Key Reactions | One-pot sequential elimination, double aza-Michael, Huisgen cycloaddition |
| Automated Procedures | Liquid/solid transfer, heating, stirring, evaporation, SPE |
Diversity-oriented synthesis (DOS) is a strategy aimed at producing structurally complex and diverse small molecules from simple starting materials, often for biological screening. nih.gov This approach has been applied to the synthesis of 1,2,5-thiadiazepane 1,1-dioxides to generate libraries with significant structural variety. nih.govnih.gov The use of a multifunctional vinyl sulfonamide linchpin in an aza-Michael reaction has been a core strategy to build the sultam scaffold, which can then be further diversified. consensus.app
For instance, a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides was created by combining a core cyclization reaction with a subsequent "click" reaction (Huisgen cycloaddition), introducing peripheral diversity. nih.gov This "Click, Click, Cy-Click" process, which combines an inter- and intramolecular double aza-Michael addition, is a powerful tool for generating these functionalized sultams. nih.govnih.gov
Solid-Phase Synthesis Techniques for this compound Derivatives
Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries by anchoring intermediates to a polymer support, which simplifies purification by allowing for simple filtration and washing steps.
A solid-phase method for the synthesis of trisubstituted 2,5-dihydrobenzo[f] nih.govnih.govresearchgate.netthiadiazepine 1,1-dioxides has been reported. nih.gov In this approach, acyclic precursors were constructed on a solid support using commercially available building blocks. The synthesis involved the use of Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromoketones. nih.gov Following the assembly of the acyclic intermediate on the resin, it was cleaved from the support using acidic conditions. The final cyclization to form the thiadiazepine 1,1-dioxide ring was then completed in the solution phase. nih.gov
Table 3: Building Blocks for Solid-Phase Synthesis of 2,5-Dihydrobenzo[f] nih.govnih.govresearchgate.netthiadiazepine 1,1-Dioxides
| Building Block Type | Example |
|---|---|
| Amino Acid | Fmoc-protected amino acids |
| Sulfonyl Chloride | 2-Nitrobenzenesulfonyl chlorides |
| Ketone Source | Bromoketones |
Utilization of Polymer-Supported Intermediates
Solid-phase synthesis offers a powerful platform for constructing complex heterocyclic scaffolds like the this compound and its derivatives. This technique involves attaching a starting material to a solid polymer support (resin) and carrying out a sequence of chemical reactions. The intermediates remain bound to the resin, which simplifies purification as excess reagents and by-products can be washed away. This approach is particularly well-suited for combinatorial chemistry, allowing for the rapid generation of a library of related compounds.
Research has demonstrated an efficient solid-phase synthesis for a class of related compounds, the 2,5-dihydrobenzo[f] acs.orgnih.govnih.govthiadiazepine 1,1-dioxides. acs.orgnih.gov This method highlights the utility of polymer-supported intermediates in building the core seven-membered ring structure. The general strategy begins with the immobilization of an amino acid onto a solid support, such as Wang or Rink amide resins. acs.org
The synthetic sequence proceeds through several key steps:
Immobilization : Commercially available Fmoc-protected α- or β-amino acids are anchored to the polymer resin. acs.orgresearchgate.net
Sulfonylation : The resin-bound amine is then reacted with a 2-nitrobenzenesulfonyl chloride. researchgate.netnih.gov This step introduces the sulfonyl group that will ultimately become part of the heterocyclic ring.
Alkylation : The resulting sulfonamide is subsequently alkylated. In one pathway, this is achieved using various α-bromoacetophenones to introduce further diversity. researchgate.net Another reported method uses alcohols under Fukuyama-Mitsunobu conditions. nih.gov
Cleavage and Cyclization : The acyclic precursor is then cleaved from the solid support. The final ring-closing step to form the 1,2,5-thiadiazepine 1,1-dioxide scaffold is typically completed in solution following this cleavage. acs.orgnih.gov For instance, after the reduction of the nitro group on the benzenesulfonamide, the resulting aniline can undergo intramolecular cyclization to form the desired seven-membered ring. nih.gov
This solid-phase approach allows for the use of diverse and commercially available building blocks, including Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromoketones or alcohols, to generate a wide array of substituted thiadiazepine dioxide derivatives. acs.orgnih.gov The crude purities of the final products are often good, reported in the range of 53–77% for certain derivatives. acs.org
Research Findings: Synthesis of 2,5-Dihydrobenzo[f] acs.orgnih.govnih.govthiadiazepine 1,1-Dioxides
The following table summarizes the results from a study on the solid-phase synthesis of specific trisubstituted 2,5-dihydrobenzo[f] acs.orgnih.govnih.govthiadiazepine 1,1-dioxide derivatives. acs.org It showcases the different building blocks used and the corresponding yield of the final product after cleavage and cyclization.
| Resin-Bound Amino Acid | 2-Nitrobenzenesulfonyl Chloride | Bromoketone | Final Product | Yield (%) |
| Resin-Ala | 4-Methoxy-2-nitrobenzenesulfonyl chloride | 2-Bromo-1-phenylethan-1-one | (S)-2-(7-Methoxy-1,1-dioxido-4-phenylbenzo[f] acs.orgnih.govnih.govthiadiazepin-2(5H)-yl)propanoic Acid | 74 |
The structures of the final compounds are typically confirmed using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS). acs.org For example, the (S)-2-(7-Methoxy-1,1-dioxido-4-phenylbenzo[f] acs.orgnih.govnih.govthiadiazepin-2(5H)-yl)propanoic acid showed a protonated molecular ion peak [M + H]⁺ at m/z 375.1033 in HRMS analysis, which corresponds closely to the calculated value of 375.1009. acs.org This solid-phase strategy has proven to be an effective method for producing libraries of these complex heterocyclic compounds for further investigation. nih.gov
Reaction Mechanisms and Derivatization Chemistry of 1,2,5 Thiadiazepane 1,1 Dioxide
Mechanistic Investigations of 1,2,5-Thiadiazepane 1,1-Dioxide Formation
The synthesis of the this compound core is a process of significant interest, with research focusing on understanding the underlying reaction pathways and optimizing the efficiency of the cyclization.
The formation of related five-membered ring systems, such as 1,2,5-thiadiazole (B1195012) 1,1-dioxides, often involves the condensation of a sulfamide (B24259) with a 1,2-dicarbonyl compound. mdpi.comnih.govresearchgate.net This reaction proceeds through a condensation mechanism to form the heterocyclic ring. researchgate.net Another synthetic route involves the oxidation of pre-existing 1,2,5-thiadiazole or 1,2,5-thiadiazole oxide scaffolds. nih.govresearchgate.net
While the specific mechanism for the seven-membered this compound is not as extensively detailed in the provided results, the principles of cyclization reactions in related sulfur-nitrogen heterocycles suggest a pathway involving the formation of two new sulfur-nitrogen bonds. The synthesis of related thiazole-5-carbaldehydes has been shown to proceed via a cascade annulation process, which involves an initial thiocyanation followed by intramolecular cyclization. nih.gov This highlights the potential for cascade reactions in the formation of such heterocyclic systems.
Catalysis plays a crucial role in the synthesis of various heterocyclic compounds. In the context of related thiadiazole derivatives, both acid and base-mediated catalysis have been employed. For instance, the condensation reaction between sulfamide and 1,2-diketones can be facilitated to produce 1,2,5-thiadiazole 1,1-dioxides. mdpi.com Furthermore, AlCl₃ has been used as a catalyst for the addition of aromatic nucleophiles to the C=N bond of 3,4-diphenyl 1,2,5-thiadiazole 1,1-dioxide. mdpi.com While specific catalysts for the formation of the this compound ring are not explicitly detailed in the search results, the principles of catalysis in similar cyclization reactions suggest that their use would be critical for achieving high efficiency and yield.
Reactivity Profiles and Chemical Transformations of the this compound Core
The this compound ring system and its derivatives are subject to a variety of chemical transformations, including reactions with nucleophiles and electrophiles, as well as ring size alterations.
The reactivity of the related 1,2,5-thiadiazole 1,1-dioxide ring system towards nucleophiles is well-documented. The C=N double bonds in these molecules are susceptible to nucleophilic attack. mdpi.com A variety of nucleophiles, including alcohols, amines, and amides, have been shown to add across these bonds. researchgate.netresearchgate.net For instance, 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides readily react with primary and secondary alcohols. mdpi.com Similarly, the addition of primary and secondary amines and amides to the C=N double bond has been observed, although the resulting products are often unstable and exist only in solution. researchgate.net The addition of α-diamines, such as ethylenediamine, to 3,4-aryl-disubstituted 1,2,5-thiadiazole 1,1-dioxides can lead to the formation of dihydropyrazines or quinoxalines. researchgate.net
| Nucleophile | Reactivity with 1,2,5-Thiadiazole 1,1-Dioxide Derivatives | Product Type |
| Alcohols (primary, secondary) | Addition to C=N double bond mdpi.com | Ethoxy-thiadiazoline 1,1-dioxide derivatives researchgate.net |
| Amines (primary, secondary) | Addition to C=N double bond researchgate.net | Unstable addition products in solution researchgate.net |
| Amides | Addition to C=N double bond researchgate.net | Unstable addition products in solution researchgate.net |
| α-Diamines (e.g., ethylenediamine) | Addition and subsequent cyclization researchgate.net | Dihydropyrazines, Quinoxalines researchgate.net |
| Cyanide ions | Mono or double addition to the ring mdpi.com | N-methylated thiadiazoline and thiadiazolidine oxides (after trapping with methyl iodide) mdpi.com |
Information regarding electrophilic transformations of the this compound core is less prevalent in the provided search results. However, related 1,2,5-thiadiazoles are generally reluctant to undergo electrophilic substitution reactions directly on the ring. thieme-connect.de Instead, reactions often occur at the sulfur atom, such as S-oxidation. thieme-connect.de For derivatives with fused benzene (B151609) rings, electrophilic attack can occur on the carbocyclic portion. thieme-connect.de In the context of 1,2,5-thiadiazole 1,1-dioxides, the nitrogen atoms can participate in complex formation with metal ions, indicating their nucleophilic character and potential reactivity towards electrophiles. mdpi.com
Ring contraction and expansion reactions are important transformations for modifying cyclic structures. wikipedia.orgetsu.edu An unprecedented ring contraction of 2,5-dihydrobenzo[f] researchgate.netCurrent time information in Bangalore, IN.acs.orgthiadiazepine 1,1-dioxides to form 4H-benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazine 1,1-dioxides has been reported. acs.org This reaction proceeds under mild conditions and involves the formation of a carbon-sulfur bond. acs.org
Conversely, ring expansion reactions can also occur. The Demyanov ring expansion, for example, involves the diazotization of aminocycloalkanes, leading to carbocation intermediates that can rearrange to form larger rings. wikipedia.org While a specific example of a this compound undergoing ring expansion was not found, the general principles of such rearrangements, often driven by the formation of a more stable carbocation or relief of ring strain, are well-established. youtube.comyoutube.com
| Starting Material | Transformation | Product |
| 2,5-Dihydrobenzo[f] researchgate.netCurrent time information in Bangalore, IN.acs.orgthiadiazepine 1,1-dioxides | Ring Contraction acs.org | 4H-Benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazine 1,1-dioxides acs.org |
Oxidative and Reductive Transformations of the Sulfone Moiety
The sulfone group (SO₂) within the this compound ring is chemically stable. The sulfur atom is in its highest oxidation state (+6), making further oxidation of this moiety impossible.
Conversely, the reduction of the sulfone group in cyclic sulfamides is a challenging transformation that typically requires harsh reducing agents and is not a commonly employed synthetic strategy. The literature accessed for this review does not provide specific examples of reductive transformations applied to the sulfone moiety within the this compound ring system itself. Such reactions are not prominent in the derivatization chemistry of this particular scaffold.
Functionalization and Derivatization Strategies of this compound
The derivatization of the this compound core primarily involves the functionalization of the two nitrogen atoms of the cyclic sulfamide. These strategies allow for the introduction of various substituents to modulate the molecule's properties and for the construction of more complex, fused heterocyclic structures.
The regioselective functionalization of the non-equivalent nitrogen atoms in unsymmetrical this compound derivatives is a key aspect of their synthetic chemistry. This is often achieved during the synthetic sequence leading to the heterocyclic ring.
A notable strategy involves the solid-phase synthesis of 2,3-dihydrobenzo[f] Current time information in Bangalore, IN.researchgate.netnih.govthiadiazepin-4(5H)-one 1,1-dioxides, where substituents are introduced with high regioselectivity. nih.gov In this approach, an α-amino acid immobilized on a solid support is first sulfonylated with a 2-nitrobenzenesulfonyl chloride. The resulting sulfonamide is then alkylated at the sulfonamide nitrogen using a Fukuyama-Mitsunobu reaction. nih.gov This reaction selectively introduces an alkyl group (R³) onto one of the key nitrogen atoms of the eventual heterocyclic system. nih.gov
The conditions for this regioselective alkylation are presented below:
| Reactants | Conditions | Product | Ref |
| Polymer-supported 2-nitrobenzenesulfonamide, Alcohol (R³-OH) | PPh₃, DIAD, THF | Polymer-supported N-alkylated 2-nitrobenzenesulfonamide | nih.gov |
This N-alkylation step is crucial for introducing one of the points of diversity into the final molecule. The choice of alcohol directly determines the nature of the R³ substituent. nih.gov
While not specific to the seven-membered ring, research on the related six-membered 1,2,6-thiadiazine 1,1-dioxides demonstrates that sequential N-alkylation can be achieved by leveraging the differential acidity and steric environment of the two sulfamide nitrogens. nih.gov For instance, Mitsunobu conditions have been shown to selectively monoalkylate the more accessible N(6)-position in certain thiadiazine systems. nih.gov This principle of exploiting subtle electronic and steric differences between the two nitrogen atoms is a fundamental concept in the regioselective functionalization of cyclic sulfamides.
The construction of fused heterocyclic systems is a major focus in the chemistry of this scaffold, with benzo-fused derivatives being the most extensively studied.
Benzo-fused Systems:
The synthesis of 2,3-dihydrobenzo[f] Current time information in Bangalore, IN.researchgate.netnih.govthiadiazepin-4(5H)-one 1,1-dioxides has been successfully accomplished using a multi-step solid-phase synthesis. nih.gov The key steps, following the N-alkylation described previously, are the reduction of the aromatic nitro group to an amine, cleavage from the resin, and subsequent cyclization. The final ring-closure is achieved by reacting the amino-sulfonamide intermediate with thionyl chloride to form the seven-membered thiadiazepine ring. nih.gov
An alternative route to benzo-fused 1,2,5-thiadiazepine 1,1-dioxides begins with N-sulfinylamines, which undergo a hetero Diels-Alder reaction. researchgate.net The resulting 1,2-thiazine 1-oxide is then converted to an N-(o-azidobenzenesulfonyl)-1,2-amino alcohol. A subsequent Staudinger reaction of the azide (B81097), hydrolysis, oxidation of the alcohol, and deprotection directly yields the target 1,2,5-benzothiadiazepine 1,1-dioxides in good yields. researchgate.net
A summary of a synthetic route to benzo-fused derivatives is outlined below: Table 1: Synthesis of 2,3-Dihydrobenzo[f] Current time information in Bangalore, IN.researchgate.netnih.govthiadiazepin-4(5H)-one 1,1-Dioxides
| Step | Description | Reactants/Reagents | Ref |
|---|---|---|---|
| 1 | Sulfonylation | Polymer-supported α-amino acid, 2-Nitrobenzenesulfonyl chloride | nih.gov |
| 2 | N-Alkylation | Fukuyama-Mitsunobu Reaction (Alcohol, PPh₃, DIAD) | nih.gov |
| 3 | Nitro Reduction | SnCl₂·2H₂O, DMF | nih.gov |
| 4 | Cleavage | TFA/DCM | nih.gov |
Triazolated Systems:
The fusion of a triazole ring to the this compound core is not a well-documented transformation in the reviewed scientific literature. While the synthesis of molecules containing separate triazole and thiadiazole motifs is common nih.govjrespharm.com, direct annulation to form a triazolo-thiadiazepane dioxide system appears to be a less explored area of synthesis.
Due to a lack of specific scientific literature on the chemical compound This compound , it is not possible to provide a detailed article covering the requested structural elucidation and conformational analysis.
Extensive searches for experimental and computational data regarding the Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) analysis of this compound did not yield any specific results for this particular seven-membered heterocyclic compound.
The available scientific literature and databases predominantly feature information on the related but structurally distinct five-membered ring system, 1,2,5-thiadiazole 1,1-dioxide , and its derivatives. This includes details on their synthesis, spectroscopic properties, and computational analysis. However, this information is not applicable to the seven-membered, saturated ring structure of this compound as specified in the request.
Therefore, without any primary or secondary sources detailing the structural and conformational analysis of this compound, the generation of a scientifically accurate and informative article based on the provided outline cannot be fulfilled at this time.
Structural Elucidation and Conformational Analysis of 1,2,5 Thiadiazepane 1,1 Dioxide
Computational Chemistry Approaches to Conformational Analysis
Molecular Orbital Calculations and Natural Bond Orbital (NBO) Analysis
Molecular orbital (MO) calculations and Natural Bond Orbital (NBO) analysis are powerful computational methods used to understand the electronic structure, bonding, and charge distribution within a molecule. While extensive NBO analysis specific to 1,2,5-thiadiazepane 1,1-dioxide is not widely published, the application of these methods to analogous seven-membered sultams and related heterocycles provides a framework for its characterization.
Research on closely related isomers, such as 1,2,7-thiadiazepane, utilizes Density Functional Theory (DFT) molecular orbital calculations and NBO analysis to investigate its conformers. acs.org Such analyses typically reveal insights into hyperconjugative interactions, which stabilize certain conformations. For instance, in sultams, comparative NBO analyses are used to determine the role of sulfur d-orbitals and the stereospecificity of nitrogen lone pair interactions. researchgate.net These calculations help in understanding the electronic delocalization and the nature of the bonds within the heterocyclic ring. science.gov
For the this compound scaffold, which has been synthesized through methods like the double aza-Michael addition, computational studies are an integral part of characterizing the resulting compound libraries. researchgate.netscience.govyorku.caku.edu These theoretical approaches are essential for confirming the structure and understanding the electronic properties that govern the molecule's behavior.
Identification and Characterization of Conformational Isomers (e.g., Twist-Chair, Twist-Boat)
Seven-membered rings are conformationally flexible and can exist as a mixture of several low-energy isomers. Unlike the well-defined chair and boat conformations of cyclohexane, seven-membered rings can adopt a variety of shapes, often described with terms like chair, boat, twist-chair, and twist-boat.
Calculation of Inversion Barriers and Dynamic Processes
The flexibility of seven-membered rings leads to dynamic processes, most notably ring inversion, where the molecule flips between different conformations. The energy required for this process is known as the inversion barrier. This barrier is a critical parameter as it determines the conformational stability and the rate of interconversion at a given temperature.
Specific calculations for the inversion barrier of this compound have not been reported. However, ab initio studies on the ring inversion of related 1,4-diazepine derivatives offer significant insight into the energetics of such processes in seven-membered rings. nih.gov In these studies, the diazepine (B8756704) ring interconverts between two mirror-image boat conformations, and the energy barriers for this inversion have been calculated. nih.govresearchgate.net These barriers are influenced by both the molecular structure (e.g., substituents on the nitrogen atoms) and solvent effects. nih.gov
For example, the calculated ring inversion barriers for diazepam and a related derivative are shown in the table below. These values demonstrate how structural modifications can significantly alter the energy required for the conformational change. This type of dynamic behavior is expected to be a key characteristic of this compound as well.
| Compound | Calculated Ring Inversion Barrier (kcal/mol) | Reference |
|---|---|---|
| Diazepam | 17.6 | nih.gov |
| N(1)-desmethyldiazepam | 10.9 | nih.gov |
The study of these dynamic processes is fundamental to understanding how the molecule might interact with biological targets, as the accessible conformations and the ease of switching between them can dictate binding affinity and activity.
Advanced Research Perspectives and Potential Applications of 1,2,5 Thiadiazepane 1,1 Dioxide
Integration of 1,2,5-Thiadiazepane 1,1-Dioxide into Functional Molecular Materials
The unique electronic properties imparted by the sulfonyl group (SO₂) are central to the potential use of this compound in functional materials. The strong electron-withdrawing nature of this group can significantly influence the electrochemical and magnetic properties of molecules in which it is embedded.
Electrochemistry and Redox Properties of Thiadiazepane 1,1-Dioxide Derivatives
The electrochemical behavior of this compound derivatives is anticipated to be a rich area of study. Research on the analogous five-membered 1,2,5-thiadiazole (B1195012) 1,1-dioxides has demonstrated that the presence of the SO₂ group dramatically facilitates their electrochemical reduction. researchgate.netresearchgate.net These compounds are reduced at significantly less negative potentials (typically between -0.6 and -1.0 V) compared to their non-oxidized thiadiazole counterparts, which are reduced at around -2.5 V. researchgate.netresearchgate.net This effect is attributed to the powerful electron-withdrawing character of the SO₂ group, which stabilizes the resulting radical anion. researchgate.net
For this compound, a saturated seven-membered ring, the core principle remains the same. The sultam functionality is expected to serve as a potent electron-accepting unit. The specific reduction potential will be tunable by the strategic placement of substituents on the nitrogen and carbon atoms of the ring. Attaching various organic "backbones" to the thiadiazepane scaffold could modulate its redox properties, opening pathways to new electroactive materials. mdpi.com The voltammetric properties of substituted 1,2,5-thiadiazole 1,1-dioxides have been systematically studied, revealing how different π-systems (separated, connected, or fused) attached to the core ring influence reduction potentials. researchgate.netresearchgate.net This body of work provides a predictive blueprint for designing thiadiazepane-based systems with targeted electrochemical characteristics.
Table 1: Comparison of Reduction Potentials in Related Heterocyclic Systems
| Compound Class | Typical Reduction Potential (vs. Ag/Ag+) | Key Feature | Reference |
| 1,2,5-Thiadiazoles | ~ -2.5 V | Parent non-oxidized heterocycle | researchgate.netresearchgate.net |
| 1,2,5-Thiadiazole 1,1-Dioxides | -0.6 V to -1.0 V | Strongly electron-withdrawing SO₂ group | researchgate.netresearchgate.net |
| Diketones (e.g., benzil) | ~0.4 V less negative than corresponding thiadiazole dioxides | Carbonyl-based electron acceptors | researchgate.netresearchgate.net |
Molecular Magnetism and Spin Carrier Investigations of Related Systems
The facile reduction of the sultam group leads directly to the formation of stable radical anions, which are paramagnetic species possessing an unpaired electron. mdpi.comnih.gov These organic radicals can act as spin carriers, making them building blocks for molecular magnets. Research on 1,2,5-thiadiazole 1,1-dioxide derivatives has shown that their radical anions can interact magnetically with other spin carriers in the solid state. mdpi.com These interactions can lead to interesting magnetic phenomena, including long-range ferromagnetic or antiferromagnetic ordering. mdpi.com
By analogy, the radical anions of this compound could be harnessed as spin carriers. The flexible, saturated seven-membered ring of the thiadiazepane system offers different structural possibilities compared to the rigid, planar five-membered thiadiazole ring. This structural difference could influence the packing of molecules in the crystal lattice and, consequently, the magnetic pathways and interactions between spin centers. The design of multi-radical systems or coordination complexes where a metal ion is linked to thiadiazepane-based ligands represents a promising future direction for creating novel magnetic materials. mdpi.commanchester.ac.uk
Design Principles for Novel Thiadiazepane-Based Scaffolds
The development of functional materials based on this compound hinges on rational molecular design. Key principles can be extrapolated from existing research on related sultams and other functional molecules:
Tunability via Substitution: The properties of the thiadiazepane scaffold can be finely tuned by introducing functional groups. Substituents on the two nitrogen atoms and the carbon backbone can modify electronic properties, steric bulk, and intermolecular interactions. This allows for the modulation of solubility, redox potentials, and solid-state packing.
Exploiting the SO₂ Group: The strong electron-accepting and hydrogen-bond-accepting capabilities of the SO₂ group are primary design features. This group can be used to create charge-transfer complexes or to direct crystal engineering through hydrogen bonding. nih.gov
Scaffold Rigidity and Flexibility: Unlike the rigid 1,2,5-thiadiazole ring, the seven-membered thiadiazepane ring is conformationally flexible. This flexibility can be controlled by introducing bulky substituents or by incorporating the ring into larger, fused systems to create more rigid, three-dimensional structures. Saturated bicyclic sultams are recognized as promising sp³-rich scaffolds for medicinal chemistry. researchgate.net
Integration with Other Functional Units: The thiadiazepane ring can be coupled with other functional moieties, such as chromophores, redox-active units, or metal-chelating ligands, to create multifunctional molecules. rsc.org
Future Directions in Synthetic Methodology Development for Seven-Membered Sultams
While the chemistry of five- and six-membered sultams is well-established, the synthesis of seven-membered rings like this compound presents unique challenges due to less favorable ring-closure kinetics and thermodynamics. Future research will likely focus on developing more efficient and versatile synthetic routes. nih.gov
Promising strategies for the synthesis of seven-membered sultams include:
Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for constructing medium and large heterocyclic rings, including sultams of various sizes (6- to 11-membered). ku.edu This method offers good functional group tolerance and is a key strategy for accessing novel thiadiazepane scaffolds.
Tandem Reactions: Multi-component or tandem reactions that form multiple bonds in a single operation offer an efficient pathway. For instance, tandem sequences involving Michael additions have been used to effectively synthesize seven- and eight-membered ring sultams. nih.govnih.govresearchgate.net
Intramolecular C-H Amidation: Iron-catalyzed intramolecular amidation of C(sp³)-H bonds provides a direct and atom-economical route to cyclic sulfonamides (sultams), offering a modern approach to ring formation. researchgate.net
Intramolecular Cycloadditions: Strategies like intramolecular 1,3-dipolar azide-alkyne cycloadditions can facilitate the construction of fused five- and seven-membered ring systems, offering a pathway to complex polycyclic sultams. rsc.org
These advanced synthetic methods will be crucial for creating libraries of this compound derivatives for screening in materials science and medicinal chemistry applications. nih.gov
Theoretical Insights and Predictive Modeling for Chemical Reactivity and Stereocontrol
Computational chemistry is an indispensable tool for accelerating the development of new thiadiazepane-based systems. Theoretical models can provide deep insights into molecular structure, reactivity, and properties, guiding experimental efforts.
Predicting Electronic Properties: Density Functional Theory (DFT) calculations have been successfully used to model the electronic structure, redox potentials, and spectroscopic properties of 1,2,5-thiadiazole 1,1-dioxides, showing good agreement with experimental data. mdpi.comnih.gov Similar computational methods can be applied to this compound to predict how different substituents will affect its potential for use in electronic materials.
Modeling Reactivity and Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and predict the feasibility of new synthetic routes. This is particularly valuable for complex tandem reactions or catalytic cycles.
Stereocontrol Prediction: For chiral thiadiazepane derivatives, predictive modeling is essential for understanding and controlling stereochemical outcomes during synthesis. As synthetic methods become more complex, computational tools, including quantum chemistry and machine learning models, are evolving to help chemists navigate the vast chemical space and anticipate which reaction conditions will favor the desired stereoisomer. rsc.orgchemrxiv.org These models are rooted in the fundamental principles of physical organic chemistry and are becoming increasingly vital for the efficient synthesis of complex chiral molecules. rsc.org
By combining these predictive tools with advanced synthetic methodologies, researchers can rationally design and create novel this compound derivatives with tailored properties for a wide range of advanced applications.
Q & A
Q. What are the primary synthetic strategies for constructing 1,2,5-thiadiazepane 1,1-dioxide derivatives?
The most common approach involves one-pot sequential reactions combining a double aza-Michael addition and a [3+2] Huisgen cycloaddition. For example, automated platforms (e.g., Chemspeed Accelerator SLT-100) enable high-throughput synthesis by sequentially reacting TBS-protected serine methyl ester with amines and azides, achieving an average yield of 40% and purity of 94% . Solid-phase extraction (SPE) and automated solvent evaporation ensure minimal manual intervention .
Q. How is structural diversity achieved in this compound libraries?
Diversity is introduced via modular building blocks . For instance, varying amine and azide substrates (e.g., eight amines × six azides) generates 48 compounds, while altering substituents on the thiadiazepane core expands the library further. Physicochemical filters (e.g., molecular weight, logP) are applied during substrate selection to prioritize drug-like properties .
Q. What analytical methods are critical for characterizing these compounds?
Proton NMR and HPLC are standard for assessing purity (>90%) and yield. Automated systems integrate real-time monitoring of mass (average 58 mg per compound) and reaction progress. Crystallographic data (e.g., CCDC codes) are used to confirm stereochemistry in derivatives .
Advanced Research Questions
Q. How can automated platforms address challenges in scaling 1,2,5-thiadiazepane synthesis?
Microwave-assisted continuous-flow organic synthesis (MACOS) optimizes reaction kinetics and scalability. For example, a 50-member library was synthesized at 100–300 mg scale with 50–80% yield using a multicapillary flow reactor, maintaining >90% purity. This method reduces side reactions and improves reproducibility compared to batch processes .
Q. What computational tools predict the electronic and coordination properties of 1,2,5-thiadiazepane 1,1-dioxides?
Density Functional Theory (DFT) with the 6-311++G(d,p) basis set calculates HOMO-LUMO gaps, molecular electrostatic potentials (MEP), and nonlinear optical (NLO) properties. These models align with experimental UV-Vis and NMR data, aiding in rational design of derivatives with enhanced electron-accepting or radical-stabilizing capabilities .
Q. How do structural modifications impact biological activity in high-throughput screening?
Structure-activity relationship (SAR) studies reveal that triazole substituents enhance binding to targets like kinase inhibitors or antimicrobial enzymes. For instance, anthracene-substituted derivatives exhibit potent anticancer activity, outperforming hydroxyurea in melanoma models. Screening via NIH’s MLPCN identifies hits for further optimization .
Q. What strategies resolve contradictions in regioselectivity during aza-Michael additions?
Kinetic vs. thermodynamic control is managed by adjusting reaction temperature and solvent polarity. For example, polar aprotic solvents (e.g., DMF) favor intermolecular aza-Michael adducts, while lower temperatures stabilize intramolecular cyclization. Computational modeling of transition states further guides regioselective outcomes .
Methodological Challenges and Solutions
Q. How are impurities managed in automated synthesis workflows?
Inline solid-phase extraction (SPE) and solvent evaporation systems remove unreacted amines and azides. Purity thresholds (>90%) are enforced via automated HPLC triggers, which reroute failed reactions to waste streams. This reduces manual purification needs .
Q. What experimental designs validate the stability of radical anion species in these compounds?
Electrochemical studies (cyclic voltammetry) and EPR spectroscopy confirm radical anion formation. For example, phenanthro-fused thiadiazepane dioxides show stable radical states due to extended π-conjugation, validated by single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
